molecular formula C13H9ClN2OS B2558931 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379241-59-5

5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2558931
CAS No.: 379241-59-5
M. Wt: 276.74
InChI Key: QJIQBTGANJMDPQ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One effective method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials. The reaction conditions often include the use of palladium-catalyzed carbonylation reactions, which yield the desired thienopyrimidine derivatives in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of scalable synthetic routes involving palladium-catalyzed reactions and other efficient catalytic processes is likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. The compound’s interaction with these targets leads to the modulation of cellular processes, including apoptosis and inhibition of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific thienopyrimidine core structure, which imparts distinct biological activities

Properties

IUPAC Name

5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIQBTGANJMDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324058
Record name 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379241-59-5
Record name 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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